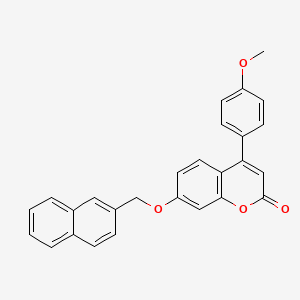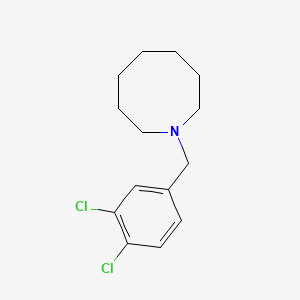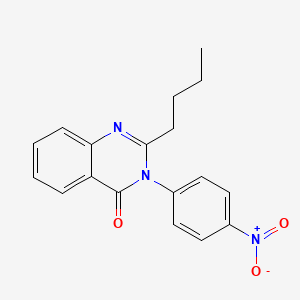
4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one
Vue d'ensemble
Description
4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one, also known as NM-2, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The exact mechanism of action of 4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one is not fully understood. However, it has been proposed that 4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one exerts its therapeutic effects by modulating various signaling pathways involved in cell proliferation, inflammation, and neuroprotection. 4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. It has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cell survival. Additionally, 4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA damage response.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one has been found to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. Moreover, 4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to protect neurons from oxidative stress and neurotoxicity. Additionally, 4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA damage response.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Moreover, 4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications, and its mechanism of action is well-understood. However, there are some limitations to the use of 4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one in lab experiments. It has been found to exhibit low solubility in water, which can limit its bioavailability and efficacy in vivo. Additionally, the toxicity and pharmacokinetics of 4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one have not been fully characterized, which can limit its potential use in clinical settings.
Orientations Futures
There are several future directions for the research on 4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one. One potential direction is to optimize the synthesis method to improve the solubility and bioavailability of 4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one. Another direction is to further investigate the mechanism of action of 4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one and identify its molecular targets. Moreover, future studies can focus on the pharmacokinetics and toxicity of 4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one to determine its potential use in clinical settings. Additionally, the therapeutic potential of 4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one in other diseases, such as cardiovascular diseases and metabolic disorders, can be explored.
Applications De Recherche Scientifique
4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in preclinical studies. 4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one has been found to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, 4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one has been found to protect neurons from oxidative stress and neurotoxicity, suggesting its potential use in the treatment of neurodegenerative disorders.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-7-(naphthalen-2-ylmethoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O4/c1-29-22-10-8-20(9-11-22)25-16-27(28)31-26-15-23(12-13-24(25)26)30-17-18-6-7-19-4-2-3-5-21(19)14-18/h2-16H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBBEWKDZJYYOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4698732.png)

![N-[3-(acetylamino)phenyl]-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4698754.png)
![diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B4698757.png)
![2-{[(2-bromobenzyl)thio]acetyl}-N-(3,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4698764.png)
![1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4698778.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(3-ethoxyphenyl)quinoline](/img/structure/B4698782.png)
![N-(2,5-dimethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4698790.png)
![4-(4-fluorophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B4698798.png)

![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4698832.png)
![ethyl 2-({[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4698836.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4698843.png)
